4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
CAS No.: 912897-62-2
Cat. No.: VC11844311
Molecular Formula: C27H27N3O4
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912897-62-2 |
|---|---|
| Molecular Formula | C27H27N3O4 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | 4-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C27H27N3O4/c1-32-20-11-13-21(14-12-20)34-16-15-29-23-8-4-3-7-22(23)28-27(29)19-17-26(31)30(18-19)24-9-5-6-10-25(24)33-2/h3-14,19H,15-18H2,1-2H3 |
| Standard InChI Key | GBVVWHCATHMTTH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
| Canonical SMILES | COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Introduction
Synthesis Methods
The synthesis of benzodiazole derivatives typically involves multi-step organic reactions. These methods require precise control over reaction conditions to achieve high yields and purity. Common steps include:
-
Condensation Reactions: Often used to form the benzodiazole ring.
-
Alkylation and Arylation: Used to introduce side chains and modify the molecule's structure.
Biological Activities and Applications
Benzodiazole derivatives are researched for their potential biological activities, including interactions with enzymes and receptors. The presence of both electron-rich and electron-poor regions in their structures suggests potential interactions with various biomolecules, which could lead to therapeutic applications.
Characterization Techniques
Characterization of these compounds is crucial for confirming their identity and purity. Common techniques include:
-
NMR Spectroscopy: Provides detailed information about the molecular structure.
-
IR Spectroscopy: Helps identify functional groups.
-
Mass Spectrometry: Used to determine molecular weight and fragmentation patterns.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume